molecular formula C6H7FN2O3 B13312918 5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13312918
M. Wt: 174.13 g/mol
InChI Key: HRUHRKXIAMLNMU-UHFFFAOYSA-N
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Description

5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1878388-30-7) is a high-value 1,2,4-oxadiazole heterocyclic building block designed for advanced drug discovery and development. This compound features a carboxylic acid functional group, making it an ideal precursor for the synthesis of amides and esters via coupling reactions, and a 2-fluoropropan-2-yl substituent, which can enhance metabolic stability and fine-tune lipophilicity in target molecules. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a privileged structure and a bioisostere for ester and amide functionalities . This bioisosteric replacement is a key strategy to improve the pharmacokinetic properties of drug candidates, particularly by resisting enzymatic hydrolysis and increasing metabolic stability . Compounds based on this core have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects, underscoring its utility in hit-to-lead optimization campaigns . Specifically, the 1,2,4-oxadiazole ring is a key structural component in several approved therapeutics and active clinical candidates, highlighting its direct relevance to successful drug development . Researchers can leverage this building block to develop novel therapeutic agents targeting multiple disease pathways. The product is supplied with guaranteed purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H7FN2O3

Molecular Weight

174.13 g/mol

IUPAC Name

5-(2-fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H7FN2O3/c1-6(2,7)5-8-3(4(10)11)9-12-5/h1-2H3,(H,10,11)

InChI Key

HRUHRKXIAMLNMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NO1)C(=O)O)F

Origin of Product

United States

Preparation Methods

Method Overview:

The most common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. This process typically requires activation of the carboxylic acid group, followed by cyclization to form the oxadiazole ring.

Procedure:

  • Activation of Carboxylic Acid: Utilization of reagents such as Vilsmeier reagent (derived from phosphoryl chloride and formamide) to convert the carboxylic acid into a more reactive intermediate.
  • Reaction with Amidoximes: The activated carboxylic acid reacts with amidoximes under reflux conditions to form the 1,2,4-oxadiazole ring via intramolecular cyclization.
  • Conditions: Typically performed in polar solvents like DMF or DMSO at elevated temperatures (~80-120°C).

Data:

  • Yield: Generally high, ranging from 61% to 93% depending on the specific reagents and conditions.
  • Advantages: One-pot synthesis, straightforward purification, and use of readily available starting materials.

Example:

Zarei et al. (2020) reported a one-pot synthesis employing amidoximes and carboxylic acids activated by the Vilsmeier reagent, achieving yields of up to 93%.

Tandem Reactions of Nitroalkenes, Arenes, and Nitriles

Method Overview:

Golushko et al. (2020) developed a tandem reaction involving nitroalkenes, arenes, and nitriles in the presence of trifluoromethanesulfonic acid (TfOH). This method efficiently constructs the oxadiazole ring in a short reaction time.

Procedure:

  • Reaction Conditions: Conducted at room temperature with superacid catalysis.
  • Reaction Pathway: Nitroalkenes undergo addition and cyclization with nitriles, forming the oxadiazole core.
  • Yield: Typically around 90%, with reaction times as short as 10 minutes.

Limitations:

  • Use of superacid catalysts limits substrate scope to resistant starting materials.

Relevance:

While efficient, this method is more suitable for synthesizing various oxadiazole derivatives and may require adaptation for specific fluorinated compounds like the target molecule.

Synthesis via Cyclodehydration of Hydrazides and Carboxylic Acids

Method Overview:

This approach involves converting hydrazides derived from carboxylic acids into oxadiazoles through cyclodehydration.

Procedure:

  • Preparation of Hydrazides: Reacting carboxylic acids with hydrazine hydrate.
  • Cyclization: Heating hydrazides with dehydrating agents such as phosphorus oxychloride or phosphoryl chloride to induce ring closure.
  • Conditions: Typically reflux in inert solvents with dehydrating agents.

Data:

  • Yields: Moderate to high, depending on the substrate and reaction conditions.
  • Applications: Suitable for synthesizing substituted oxadiazoles with various functional groups.

Example:

Sharma et al. (2025) demonstrated this method for oxadiazole derivatives, highlighting its versatility in incorporating different substituents.

One-Pot Synthesis Strategies

Strategy:

Recent advances favor one-pot synthesis routes that combine activation, cyclization, and functionalization steps, reducing purification steps and improving overall efficiency.

Example:

  • Arylation and Functionalization: Using carboxylic acids and amidoximes in a single reaction vessel with reagents like triphenylphosphine, lithium tert-butoxide, and copper catalysts to generate the oxadiazole core with various substituents.

Data:

  • Yields: Ranging from 69% to 87% depending on substituents.
  • Advantages: Streamlined process, high yields, and broad substrate scope.

Comparative Data Table of Preparation Methods

Method Reagents Key Conditions Typical Yield Advantages Limitations
Amidoxime/Carboxylic Acid Cyclization Amidoximes, activated carboxylic acids Reflux (~80-120°C), one-pot 61-93% High yield, simple purification Requires activation step
Tandem Nitroalkenes/Nitriles Nitroalkenes, nitriles, TfOH Room temperature, short time ~90% Fast, efficient Substrate scope limited by acid sensitivity
Hydrazide Cyclodehydration Carboxylic acids, hydrazine hydrate, dehydrating agents Reflux in inert solvents Moderate to high Versatile, functional group tolerance Longer reaction times, purification needed
One-Pot Arylation/Functionalization Carboxylic acids, amidoximes, catalysts Mild to moderate temperatures 69-87% Streamlined, high throughput Catalyst and reagent costs

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. For example:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (HCl, H₂SO₄) to form methyl esters. In a study of structurally similar oxadiazole carboxylic acids, esterification yields exceeded 85% using methanol and catalytic HCl .

  • Amidation : Coupling agents like EDCI or HOBt facilitate reactions with amines. For instance, reactions with piperidine produced amides in 70–80% yield .

Reaction TypeReagents/ConditionsProductYield (%)Source
EsterificationMeOH, HCl, refluxMethyl ester85
AmidationEDCI, HOBt, DIPEAPiperidine amide78

Nucleophilic Substitution at the Fluorinated Isopropyl Group

The fluorinated isopropyl group participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from fluorine and the oxadiazole ring:

  • Fluorine Replacement : Reacts with amines (e.g., morpholine) in polar aprotic solvents (DMF, DMSO) at 60–80°C. A study on analogous fluorinated oxadiazoles reported 60–70% yields for amine substitution.

  • Hydrolysis : Under basic conditions (NaOH, H₂O/THF), the fluorine atom is replaced by hydroxyl groups, forming diols in ~50% yield .

ReactionConditionsProductYield (%)Source
SNAr with amineMorpholine, DMF, 70°CMorpholine-substituted derivative65
HydrolysisNaOH, THF/H₂ODiol derivative48

Cyclization and Ring-Opening Reactions

The 1,2,4-oxadiazole ring exhibits reversible ring-opening under acidic or basic conditions:

  • Acid-Mediated Ring Opening : In HCl/ethanol, the ring opens to form imidate intermediates, which can cyclize into triazoles or thiadiazoles .

  • Microwave-Assisted Cyclization : A solvent-free protocol using K₂CO₃ and microwave irradiation (650 W, 8 min) achieved 80% yield for cyclization into fused heterocycles .

ReactionConditionsProductYield (%)Source
Ring openingHCl/EtOH, refluxImidate intermediate75
CyclizationK₂CO₃, MW, 8 minFused heterocycle80

Biochemical Interactions

The compound’s fluorinated isopropyl group enhances lipophilicity, enabling interactions with biological targets:

  • Enzyme Inhibition : Demonstrated inhibitory activity against carbonic anhydrases (IC₅₀ = 89 pM for hCA IX) and histone deacetylases (HDAC-1 inhibition at 8.2 nM ) .

  • Antiproliferative Effects : Induces apoptosis in cancer cell lines (e.g., MCF-7, IC₅₀ = 0.65 μM ) via caspase-3 activation .

TargetActivityMechanismSource
hCA IXInhibitorBinds catalytic zinc ion
HDAC-1Inhibitor (8.2 nM)Blocks deacetylation

Comparative Reactivity with Analogues

The fluorinated isopropyl substitution distinguishes its reactivity from non-fluorinated analogues:

Feature5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid5-(tert-butyl)-1,2,4-oxadiazole
Lipophilicity (LogP)2.11.4
HDAC-1 Inhibition8.2 nM>100 nM
SNAr ReactivityHigh (fluorine as leaving group)Low
Source

Synthetic Optimization Strategies

  • Microwave Irradiation : Reduces reaction times from 18 h (conventional) to 8–12 min with comparable yields .

  • Flow Chemistry : Continuous synthesis methods improve scalability for industrial applications (purity >95%) .

Scientific Research Applications

5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a five-membered oxadiazole ring, substituted with a fluorinated isopropyl group and a carboxylic acid group. The presence of fluorine enhances its lipophilicity and biological activity, making it a candidate for drug development and scientific applications. Compounds containing the oxadiazole moiety have diverse biological activities .

Potential Applications

  • Medicinal Chemistry this compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its lipophilicity enhances cell membrane penetration, and the oxazole ring facilitates hydrogen bonding and π–π interactions with proteins, which can modulate their activity and influence various biological processes.
  • Drug Development The unique combination of fluorinated isopropyl substitution and enhanced lipophilicity and biological activity profile allows for greater potential in drug development and therapeutic applications compared to other oxadiazole derivatives.
  • Anticancer drug Recent developments and discoveries in the field of anticancer drugs using 1,3,4-oxadiazoles have been summarized . Introduction of 5-substituted-1,2,4-oxadiazole heterocycle into the ribose-derivative structure improved anticancer activity .
  • SARS-CoV-2 therapeutic target Papain-like protease (PLpro) is a promising therapeutic target for its pivotal role in the life cycle of SARS-CoV-2 . A series of 1, 2,4-oxadiazole has shown to be useful in treating SARS-CoV-2 .

Oxadiazole derivatives

Compound NameStructure TypeNotable Activities
1,3,4-Oxadiazole derivativesHeterocyclicAnticancer, anti-inflammatory
5-(tert-butyl)-1,2,4-oxadiazoleHeterocyclicAntimicrobial
5-Methyl-1,3,4-oxadiazol-2(3H)-oneHeterocyclicAntifungal
4-Methyl-1,2,5-OxadiazoleHeterocyclicAntioxidant
Benzo[c][1,2,5]oxadiazol derivativesAromatic heterocycleAnticancer

Mechanism of Action

The mechanism of action of 5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various targets. The oxadiazole ring’s stability also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

Table 1: Key Structural Analogs and Substituent Properties
Compound Name Position 5 Substituent Electronic Nature Molecular Weight Key References
5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 2-Fluoropropan-2-yl Electron-withdrawing (F) ~217.16*
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid (XLIX) 2-Ethoxyphenyl Electron-donating (OEt) 234.21
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Cyanophenyl Strongly electron-withdrawing (CN) 215.17
5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Chlorophenyl Moderately electron-withdrawing (Cl) 224.63
5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Methoxythiophen-2-yl Electron-donating (OMe) 226.21

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups (F, CN, Cl): Enhance the acidity of the carboxylic acid group and stabilize the oxadiazole ring. The fluorine substituent in the target compound offers a unique balance of lipophilicity and metabolic resistance compared to cyano or chloro groups .
  • Aromatic vs.

Key Insights :

  • The fluorinated alkyl substituent in the target compound may enhance bioavailability and blood-brain barrier penetration compared to bulkier aromatic analogs .
  • The dichloropyrrole analog in demonstrates potent enzyme inhibition, suggesting that electron-deficient substituents enhance target binding .

Physicochemical Properties

  • Solubility: Fluorinated alkyl groups (logP ~1.5–2.0) increase lipophilicity compared to polar groups like cyano (logP ~0.5) or methoxy (logP ~1.0) .
  • Stability : The oxadiazole ring is stabilized by electron-withdrawing substituents, reducing susceptibility to hydrolysis .

Commercial Availability and Cost

  • Analogs like 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid are priced at ~$5,498/g (), reflecting high production costs due to complex synthesis.
  • The target compound’s commercial status is unconfirmed but likely follows similar pricing trends .

Biological Activity

5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with a fluorinated isopropyl group and a carboxylic acid functional group. The presence of fluorine enhances the lipophilicity of the molecule, which is crucial for its interaction with biological targets. The unique chemical structure contributes to its potential therapeutic applications.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives have demonstrated significant cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .
  • Inhibition of Kinases : Certain derivatives have been identified as potent inhibitors of kinases like VEGFR-2 and EGFR, which are critical in cancer progression. For example, some oxadiazole derivatives exhibit IC50 values in the nanomolar range against these targets .
  • Antimicrobial Properties : Compounds similar to this compound have shown antimicrobial activities against various pathogens .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in MCF-7 and HCT-116 cell lines,
Kinase InhibitionPotent inhibitors of VEGFR-2 and EGFR ,
AntimicrobialEffective against various bacterial strains

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Membrane Penetration : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating interaction with intracellular targets.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell signaling pathways. For instance, molecular docking studies suggest strong binding affinities for kinases like VEGFR-2 and EGFR .
  • Hydrogen Bonding and π–π Interactions : The oxadiazole ring facilitates hydrogen bonding with proteins, modulating their activity and influencing various biological processes .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A recent study synthesized a series of oxadiazole derivatives and tested their antiproliferative activity using the MTT assay. Some compounds showed significant cytotoxicity against cancer cell lines and were found to inhibit topoisomerase I activity .
  • High Throughput Screening for Kinase Inhibition : A phenotypic screen identified a novel oxadiazole derivative as a potent inhibitor of Rho/MRTF/SRF-mediated gene transcription with an IC50 value indicating strong efficacy .

Q & A

What are the standard synthetic protocols for preparing 5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid?

Answer:
The synthesis typically involves ester hydrolysis of a precursor compound. A general procedure includes:

Hydrolysis of esters : React the oxadiazole ester derivative (e.g., ethyl 5-(2-fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylate) with 2M aqueous KOH (10 equiv) in ethanol or methanol at 80°C for 2 hours.

Acidification : Remove the solvent under reduced pressure, dilute with water, and acidify to pH 2 with 3N HCl to precipitate the carboxylic acid.

Purification : Recrystallize the product in ethanol to achieve high purity .
This method yields up to 94% in analogous oxadiazole carboxylic acid syntheses .

How can the structure of this compound be confirmed experimentally?

Answer:
A combination of analytical techniques is used:

  • Mass Spectrometry (MS) : ESI-MS can confirm the molecular ion peak (e.g., m/z 235.1 [M+H]+ for a related oxadiazole-carboxylic acid) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving fluorinated substituents and verifying stereochemistry .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for identifying fluorinated moieties, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the oxadiazole ring and substituent integration .

What biological targets or activities are associated with this compound?

Answer:
While direct data on this compound is limited, structurally related 1,2,4-oxadiazoles exhibit:

  • Enzyme inhibition : Analogues like 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid inhibit E. coli DNA gyrase (IC50_{50} = 1.2 µM) and topoisomerase IV, suggesting potential antibacterial applications .
  • Antiplasmodial activity : Fluorinated oxadiazole derivatives demonstrate multi-stage antiplasmodium activity, likely via covalent interaction with cysteine proteases .

How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:
Key factors include:

  • Temperature control : Lower temperatures (−10°C) during nitration reduce side reactions (e.g., over-nitration or ring substitution) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity for cyclization steps, while ethanol/water mixtures improve hydrolysis efficiency .
  • Catalyst screening : Palladium or copper catalysts may improve yields in cyclization steps, as seen in analogous heterocyclic syntheses .

How should researchers address contradictions in analytical data (e.g., NMR vs. X-ray)?

Answer:

  • Cross-validation : Compare NMR chemical shifts with computational predictions (DFT calculations) to resolve ambiguities in fluorine substitution patterns.
  • Twinned data refinement : Use SHELXL’s twin refinement tools for X-ray data with pseudo-merohedral twinning, common in fluorinated small molecules .
  • Impurity profiling : LC-MS can identify hydrolysis by-products (e.g., residual esters or decarboxylated derivatives) that may skew NMR integration .

What strategies improve the compound’s stability during storage?

Answer:

  • Lyophilization : Store the carboxylic acid as a lyophilized powder under inert gas (argon) to prevent hydrolysis.
  • Low-temperature storage : Maintain at −20°C in amber vials to avoid photodegradation of the oxadiazole ring.
  • Buffer compatibility : Avoid aqueous solutions at extreme pH; neutral buffers (pH 6–8) minimize decarboxylation .

How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Fluorine substitution : The 2-fluoropropan-2-yl group enhances metabolic stability and lipophilicity, critical for membrane penetration in antimicrobial assays .
  • Oxadiazole ring modifications : Replacing the 3-carboxylic acid with amides or esters can modulate target selectivity (e.g., gyrase vs. topoisomerase IV) .
  • Comparative modeling : Overlay crystallographic data (SHELX-refined structures) with target enzymes (e.g., DNA gyrase) to predict binding modes .

What analytical methods identify and quantify synthetic by-products?

Answer:

  • HPLC-DAD/ELS : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to separate unreacted esters, nitro derivatives, or dimeric side products.
  • High-resolution MS : Differentiate isobaric impurities (e.g., m/z 235.1 vs. 235.0 for decarboxylated products) .
  • Tandem MS/MS : Fragment ions (e.g., loss of CO2_2 from the carboxylic acid group) confirm degradation pathways .

How does this compound compare to other fluorinated oxadiazoles in drug discovery?

Answer:

  • Bioavailability : The 2-fluoropropan-2-yl group improves logP compared to tert-butyl or phenyl analogues, enhancing blood-brain barrier penetration .
  • Target selectivity : Fluorination at the propan-2-yl position reduces off-target effects observed in 3-trifluoromethyl oxadiazoles .
  • Synthetic scalability : Hydrolysis-based routes (≥90% yield) are more efficient than multi-step cyclizations required for benzisoxazole derivatives .

What computational tools predict the compound’s reactivity or binding modes?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like DNA gyrase (PDB: 1KZN).
  • DFT calculations : Gaussian09 optimizes fluorinated substituent geometries and predicts 19F^{19}\text{F} NMR shifts .
  • SHELX utilities : SHELXC/D/E pipelines assist in phase determination for crystallographic data, critical for validating synthetic products .

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